molecular formula C12H10N2O4 B8618050 1-Benzyl-4-hydroxy-3-nitropyridin-2(1H)-one CAS No. 921214-23-5

1-Benzyl-4-hydroxy-3-nitropyridin-2(1H)-one

Cat. No.: B8618050
CAS No.: 921214-23-5
M. Wt: 246.22 g/mol
InChI Key: WFTSPEFHJIIHCG-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

921214-23-5

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-benzyl-4-hydroxy-3-nitropyridin-2-one

InChI

InChI=1S/C12H10N2O4/c15-10-6-7-13(12(16)11(10)14(17)18)8-9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

WFTSPEFHJIIHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-pyridine-2,4-diol (5.0 g, 32.3 mmol) in DMF (50 mL) at 0° C. was added NaH (2.6 g, 64.0 mmol 60% in mineral oil). After stirring at 0° C. for 15 min, benzyl bromide (6.03 g, 35.2 mmol) was added and the reaction was stirred at 55° C. for 17 h. The mixture was cooled to room temperature, poured into ice water, and filtered to remove insoluble material. The filtrate was acidified with 1 N HCl, extracted with CH2Cl2, dried with MgSO4, and concentrated. The product was washed with EtOH to give 1-benzyl-4-hydroxy-3-nitro-1H-pyridine-2-one (3.30 g, 42% yield). 1H-NMR (DMSO): δ 7.90 (d, 1H, J=7.6 Hz), 7.27–7.38 (m, 5H), 6.12 (d, 1H, J=7.6 Hz), 5.08 (s, 2H). MS: calculated for C12H10N2O4+H 247.1; found: 247.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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